1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone
CAS No.: 66373-27-1
Cat. No.: VC20331528
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66373-27-1 |
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Molecular Formula | C13H12N2O |
Molecular Weight | 212.25 g/mol |
IUPAC Name | 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone |
Standard InChI | InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Standard InChI Key | ILOOZGLVZSXGTQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2 |
Introduction
Key Findings
1-(4-Methyl-2-phenylpyrimidin-5-yl)ethanone (C₁₃H₁₂N₂O, MW 212.25 g/mol) is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl, phenyl, and acetyl groups. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry and materials science. This report synthesizes data from peer-reviewed literature, chemical databases, and structural analyses to provide a detailed profile of the compound.
Structural Characterization
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (C₄H₃N₂) with three substituents:
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4-Methyl group: Attached to position 4 of the pyrimidine ring.
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2-Phenyl group: A benzene ring bonded to position 2.
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5-Ethanone group: An acetyl group (–COCH₃) at position 5.
The IUPAC name, 1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone, reflects this substitution pattern .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₃H₁₂N₂O | |
Molecular weight | 212.25 g/mol | |
XLogP3 (lipophilicity) | 1.9 | |
Hydrogen bond acceptors | 3 | |
Rotatable bonds | 2 |
Spectroscopic Identifiers
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InChIKey: OBHXCBIICBMTPY-UHFFFAOYSA-N
These identifiers facilitate database searches and computational modeling.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multi-step routes leveraging pyrimidine ring formation and functionalization:
Pyrimidine Core Assembly
A common approach involves the condensation of β-diketones with guanidine derivatives. For example:
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Enaminone intermediate: Reacting 1-(4-methyl-2-aminothiazol-5-yl)ethanone with dimethylformamide–dimethylacetal (DMF–DMA) yields an enaminone precursor .
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Cyclization: Microwave-assisted cyclization with phenylguanidine forms the pyrimidine ring .
Functionalization
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Friedel–Crafts acylation: Introduces the acetyl group at position 5 .
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Suzuki coupling: Attaches the phenyl group at position 2 using palladium catalysts .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Enaminone formation | DMF–DMA, reflux, 12 h | 75% |
Cyclization | Phenylguanidine, MW, 150°C | 68% |
Acylation | Acetyl chloride, AlCl₃, 0°C | 82% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency. Purification via recrystallization (ethanol/water) achieves >98% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (23 mg/mL) and chloroform (15 mg/mL) .
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Stability: Stable under ambient conditions but degrades in strong acids/bases due to hydrolysis of the acetyl group .
Computational Predictions
Compound | Target | IC₅₀ | Selectivity |
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12u (CDK9 inhibitor) | CDK9 | 7 nM | >80× vs CDK2 |
1-(4-Methyl-2-phenyl) | Not tested | – | – |
Materials Science
The phenyl and acetyl groups enable π-stacking interactions, making the compound a candidate for organic semiconductors or metal-organic frameworks (MOFs).
Future Directions
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Biological Screening: Prioritize assays against cancer cell lines and kinase panels.
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Derivatization: Explore substitutions at positions 4 and 5 to enhance potency or selectivity.
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Computational Studies: Molecular docking to predict target engagement.
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